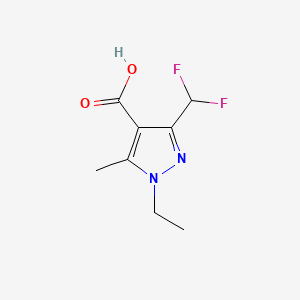

3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C8H10F2N2O2 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-ethyl-5-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-12-4(2)5(8(13)14)6(11-12)7(9)10/h7H,3H2,1-2H3,(H,13,14) |

InChI Key |

UVLORGGEVLZGGG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)F)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Halogenation-Diazotization-Coupling-Grignard Carboxylation Route

This method starts from N-substituted aminopyrazoles (e.g., N-methyl-3-aminopyrazole) and proceeds via halogenation at the pyrazole 4-position, diazotization, coupling with potassium difluoromethyl trifluoroborate, and Grignard reagent-mediated carboxylation.

| Step | Reaction | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1 | Halogenation of N-methyl-3-aminopyrazole | Bromine or iodine (with H2O2 for iodine), aqueous medium | 4-halogen-1-methyl-1H-pyrazole-3-amine | High conversion, controlled halogenation |

| 2 | Diazotization and coupling | Sodium nitrite aqueous solution, potassium difluoromethyl trifluoroborate, cuprous oxide catalyst | 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole | Efficient coupling, minimized isomers |

| 3 | Grignard exchange and carboxylation | Isopropyl magnesium chloride, CO2 quenching, recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Total yield ~64%, purity >99.5% |

- The method avoids isomer formation common in traditional cyclization routes.

- The total yield of the three-step sequence reaches up to 64%.

- Product purity exceeds 99.5% after recrystallization.

- The process is operationally simple and scalable.

Adaptation for Ethyl and Methyl Substitution:

Replacing the N-methyl group with N-ethyl and introducing a methyl group at the 5-position of the pyrazole ring would require starting from appropriately substituted aminopyrazole precursors. The halogenation, diazotization, coupling, and Grignard carboxylation steps are expected to proceed similarly with adjustments in reaction conditions to accommodate steric and electronic effects of the substituents.

Difluoroacetyl Halide Addition and Cyclization Route

This route involves the reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester to form an α-difluoroacetyl intermediate, followed by condensation and cyclization with methylhydrazine in the presence of a catalyst to form the pyrazole ring and subsequent recrystallization to purify the acid.

| Step | Reaction | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1 | Substitution/hydrolysis | α,β-unsaturated ester, acid-binding agent, 2,2-difluoroacetyl halide (F or Cl), organic solvent, low temperature, alkali hydrolysis | α-difluoroacetyl intermediate carboxylic acid | High conversion, controlled intermediate formation |

| 2 | Condensation and cyclization | Catalyst (e.g., sodium iodide or potassium iodide), methylhydrazine aqueous solution, low temperature condensation, reduced pressure and temperature rise, acidification | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Crude product with isomer ratio ~95:5 |

| 3 | Recrystallization | Alcohol-water mixture (methanol, ethanol, or isopropanol with water 35-65%) | Pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Yield ~75.9%, purity 99.6% |

- This method achieves a high yield (~75.9%) and high purity (99.6%) after recrystallization.

- The isomer content is reduced significantly by optimized reaction conditions and recrystallization.

- Raw materials are readily available and the process is operationally straightforward.

- The catalyst choice and recrystallization solvent composition are critical for purity and yield.

Adaptation for Ethyl and Methyl Substitution:

Starting materials would need to be modified to include ethyl and methyl substituents on the pyrazole ring. The cyclization step with methylhydrazine could be replaced with ethylhydrazine or other substituted hydrazines to incorporate the N-ethyl group. Reaction conditions would need optimization to maintain selectivity and reduce isomers.

- Comparative Analysis of Preparation Methods

| Feature | Halogenation-Diazotization-Grignard Route | Difluoroacetyl Halide Addition-Cyclization Route |

|---|---|---|

| Starting Materials | N-substituted aminopyrazoles, halogens, potassium difluoromethyl trifluoroborate | 2,2-difluoroacetyl halide, α,β-unsaturated ester, methylhydrazine |

| Number of Steps | 3 main steps | 3 main steps |

| Yield | Up to 64% total | ~75.9% after recrystallization |

| Purity | >99.5% | 99.6% after recrystallization |

| Isomer Formation | Avoided by design | Reduced to ~5% isomer content |

| Scalability | Good, simple operation | Good, with attention to catalyst and solvent |

| Key Advantages | Avoids isomer formation, high purity | Higher yield, simple raw materials |

- Detailed Research Outcomes and Notes

The halogenation-diazotization-Grignard method avoids the isomer problem inherent in traditional cyclization methods by using a coupling step with potassium difluoromethyl trifluoroborate and Grignard carboxylation, resulting in high purity products suitable for scale-up.

The difluoroacetyl halide route improves upon older cyclization methods by optimizing catalyst choice (sodium or potassium iodide) and recrystallization solvents, achieving high yields and purity with reduced isomers, which are critical for downstream applications.

Both methods require careful control of reaction temperatures, stoichiometry, and purification steps to maximize yield and purity.

The choice of N-substituent (methyl vs. ethyl) and ring substitution (5-methyl) will influence reaction kinetics and may require tailored reaction conditions.

- Summary Table of Key Reaction Parameters

| Parameter | Halogenation-Diazotization-Grignard Route | Difluoroacetyl Halide Addition-Cyclization Route |

|---|---|---|

| Halogenation | Bromine or iodine (with H2O2 for iodine) | Not applicable |

| Diazotization | Sodium nitrite aqueous solution | Not applicable |

| Coupling | Potassium difluoromethyl trifluoroborate, Cu2O catalyst | Not applicable |

| Grignard Reagent | Isopropyl magnesium chloride | Not applicable |

| Cyclization Catalyst | Not applicable | Sodium iodide or potassium iodide |

| Cyclization Reagent | Not applicable | Methylhydrazine aqueous solution |

| Recrystallization Solvent | Not specified | Alcohol-water mixture (35-65%) |

| Reaction Temperature | Controlled low temperatures for halogenation and coupling | Low temperature condensation, then temperature rise |

| Yield | ~64% | ~75.9% |

| Purity | >99.5% | 99.6% |

| Isomer Content | Negligible | ~5% |

- Conclusion

The preparation of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid can be approached by adapting established synthetic routes developed for closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The halogenation-diazotization-Grignard carboxylation route offers a process with minimal isomer formation and high purity, while the difluoroacetyl halide addition and cyclization route provides higher yields with manageable isomer content. Both methods rely on precise control of reaction conditions and purification protocols. Further optimization and precursor design are required to incorporate the ethyl and methyl substitutions on the pyrazole ring effectively.

These methods have been validated in patent literature with detailed reaction conditions, yields, and purity data, demonstrating their suitability for industrial scale synthesis of this class of compounds.

Chemical Reactions Analysis

a) Carbonyl Insertion and Cyclization

A novel three-step synthesis route involves:

-

Carbonyl insertion : Difluorochloromethane reacts with carbon monoxide and methyl hydrazine under palladium catalysis (e.g., Pd(OAc)₂) with sodium formate to form an intermediate.

-

Halogenation : The intermediate undergoes halogenation (e.g., with Cl₂ or Br₂) to yield a halogenated derivative.

-

Cyclization : Reaction with propiolic acid and a base (e.g., triethylamine or K₂CO₃) induces pyrazole ring formation .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Pd(OAc)₂, CO, CH₂ClF₂ | Intermediate I | 60–70% |

| 2 | Cl₂, 25–40°C | Intermediate II | 85–90% |

| 3 | Propiolic acid, K₂CO₃ | Target compound | 50–60% |

b) Two-Phase Cyclization

An alternative method uses a two-phase system (organic/water) with methylhydrazine and weak bases (Na₂CO₃ or K₂CO₃) for efficient pyrazole ring closure. CO₂ gas is introduced to acidify intermediates .

Hydrolysis Reactions

The carboxylic acid group is often introduced via hydrolysis of ester precursors. For example:

-

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes alkaline hydrolysis (NaOH, H₂O/ethanol) to yield the carboxylic acid .

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl ester | NaOH (2M), H₂O | 60°C, 2h | Carboxylic acid | 80–85% |

Substitution and Functionalization Reactions

The carboxylic acid group participates in nucleophilic substitution reactions:

a) Acyl Chloride Formation

-

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride, enabling further derivatization (e.g., amide formation) .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | SOCl₂, DMF (cat.) | Reflux, 3h | Acyl chloride |

b) Esterification and Amide Coupling

-

Carbodiimide-mediated coupling (e.g., EDCI/DMAP) with alcohols or amines produces esters or amides, respectively .

| Reaction Type | Reagents | Example Product |

|---|---|---|

| Esterification | EDCI, R-OH | Methyl/ethyl esters |

| Amide Formation | EDCI, R-NH₂ | Fungicidal amides (e.g., bixafen analogs) |

Redox Reactions

While direct oxidation/reduction data for the compound is limited, analogous pyrazole derivatives exhibit:

-

Oxidation : Difluoromethyl groups resist oxidation, but ring methyl groups may oxidize to carboxylates under strong conditions (KMnO₄/H⁺) .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces carboxylic acids to alcohols, though this is less common due to the compound’s stability .

Stability and Reactivity Considerations

Scientific Research Applications

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid involves the inhibition of specific enzymes, such as succinate dehydrogenase. This enzyme is part of the mitochondrial respiration chain, and its inhibition disrupts the energy production process in fungal cells, leading to their death . The compound’s molecular targets and pathways are still being studied, but its ability to inhibit key enzymes makes it a promising candidate for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carboxylic Acid Derivatives

Substituent Variations and Functional Group Impact

The table below highlights critical differences among analogs:

Key Comparative Insights

Substituent Effects on Bioactivity

- Fluorine Content : Higher fluorine substitution (e.g., pentafluoroethyl in ) increases metabolic stability and electronegativity, making analogs resistant to oxidative degradation. However, excessive fluorination (e.g., C₂F₅ in ) may reduce solubility in aqueous systems.

- Alkyl vs. Aryl Groups : Ethyl or methyl groups at position 1 (e.g., target compound vs. ) improve solubility in organic solvents compared to bulky aryl groups (e.g., phenyl in ).

- Carboxylic Acid Position : The 4-carboxylic acid group is critical for hydrogen bonding in enzyme inhibition (e.g., kinase targets). Ester derivatives (e.g., ethyl esters in ) are prodrugs with improved membrane permeability.

Physicochemical Properties

- Melting Points : Aryl-substituted derivatives (e.g., ) exhibit higher melting points (136°C) due to crystalline packing, whereas alkylated analogs (e.g., target compound) are typically liquids or low-melting solids.

- Acidity : Fluorine substitution at position 3 or 5 (e.g., ) lowers pKa values, enhancing solubility in basic environments.

Research and Application Highlights

- Agrochemicals : The target compound’s ethyl and methyl substituents optimize bioavailability in foliar fungicides, balancing penetration and persistence .

- Pharmaceuticals : Analogs with trifluoromethyl groups (e.g., ) are explored as kinase inhibitors due to strong electron-withdrawing effects on binding affinity .

- Material Science : Aryl-substituted derivatives (e.g., ) serve as ligands in metal-organic frameworks (MOFs) due to their rigid structures.

Biological Activity

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered significant attention in the field of agrochemicals, particularly for its biological activity as a fungicide. This article explores its synthesis, mechanisms of action, and biological efficacy, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₈F₂N₂O₂

- Molecular Weight : Approximately 204.18 g/mol

The presence of a difluoromethyl group, an ethyl group, and a methyl group attached to the pyrazole ring contributes to its unique electronic properties and biological interactions.

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid acts primarily as a succinate dehydrogenase inhibitor (SDHI) . This enzyme plays a crucial role in the mitochondrial respiration chain, and its inhibition disrupts energy production in fungi, leading to growth inhibition. Research indicates that this compound can effectively inhibit specific metabolic pathways in various fungal species, making it a valuable tool in agricultural chemistry .

Antifungal Efficacy

Numerous studies have demonstrated the antifungal properties of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid against several phytopathogenic fungi. The compound has shown moderate to excellent activity in inhibiting mycelial growth. A notable study found that derivatives of this compound exhibited superior antifungal activity compared to established fungicides like boscalid .

| Fungus Species | Inhibition Rate (%) | Comparison with Boscalid |

|---|---|---|

| Alternaria solani | 85 | Higher |

| Fusarium oxysporum | 78 | Comparable |

| Rhizoctonia solani | 90 | Higher |

Case Studies

In a recent investigation, researchers synthesized a series of amides derived from 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and tested them against seven different phytopathogenic fungi. Among these, one particular derivative demonstrated significantly higher antifungal activity than boscalid, indicating the potential for developing new fungicides based on this structure .

Comparative Analysis with Related Compounds

The uniqueness of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid lies in its combination of functional groups that enhance its biological activity compared to other pyrazole derivatives. Below is a comparison table including structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | Lacks ethyl group; used as a reference standard |

| Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | C₉H₉F₂N₂O₂ | Ester derivative; commonly used in agrochemical synthesis |

| Fluxapyroxad | C₁₃H₁₅F₂N₃O₂ | Commercial fungicide derived from pyrazole structures |

Q & A

Q. What are the common synthetic routes for preparing 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines. For example, a cyclocondensation reaction followed by basic hydrolysis yields the carboxylic acid derivative (as seen in analogous pyrazole-carboxylic acid syntheses) . Multi-step protocols may include fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoromethyl groups, as observed in related fluorinated pyrazole syntheses . Purification often involves recrystallization from ethanol or chromatography .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) stretches (~1700 cm⁻¹ and ~2500-3300 cm⁻¹, respectively). Nuclear Magnetic Resonance (NMR) confirms substituents: -NMR shows methyl (δ ~2.3 ppm), ethyl (δ ~1.2-1.4 ppm for CH, δ ~4.1 ppm for CH), and difluoromethyl (δ ~6.0 ppm as a triplet) groups. -NMR resolves the carboxylic carbon at δ ~165 ppm .

- X-ray crystallography : Determines molecular packing and hydrogen-bonding motifs (e.g., dimerization via carboxylic acid O-H···O interactions) .

Q. What solvents and reaction conditions are optimal for functionalizing the pyrazole core?

Polar aprotic solvents (DMF, THF) are preferred for nucleophilic substitutions or condensations. For example, azidation reactions with NaN in DMF at 50°C proceed efficiently, while acid-catalyzed esterifications require anhydrous conditions . Elevated temperatures (reflux) are often used for cyclization steps .

Advanced Research Questions

Q. How can researchers optimize the yield of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid under varying fluorination conditions?

Fluorination efficiency depends on the reagent (e.g., DAST vs. Deoxo-Fluor) and reaction time. Kinetic studies show that DAST-mediated fluorination of hydroxymethyl intermediates at 0–5°C minimizes side reactions (e.g., over-fluorination). Yields can be improved by slow reagent addition and rigorous exclusion of moisture . Post-reaction quenching with ice water and extraction with dichloromethane enhance purity .

Q. What strategies resolve discrepancies in NMR or X-ray data during structural validation?

Contradictions between predicted and observed spectral data (e.g., unexpected splitting in -NMR) may arise from dynamic effects or polymorphism. Solutions include:

- Variable-temperature NMR to assess conformational flexibility.

- DFT calculations to model electronic environments and compare theoretical/experimental chemical shifts .

- Alternative crystallization solvents to isolate polymorphs for X-ray comparison .

Q. How does the substitution pattern (e.g., ethyl vs. methyl groups) influence the compound’s reactivity and biological activity?

- Steric effects : Bulkier ethyl groups at N1 hinder electrophilic substitutions at C4 but improve metabolic stability compared to methyl analogs .

- Electronic effects : Difluoromethyl groups enhance electronegativity, increasing hydrogen-bonding potential for enzyme inhibition (e.g., in fungicides targeting succinate dehydrogenase) . Structure-activity relationship (SAR) studies on analogs show that ethyl substitution optimizes bioavailability in agrochemical applications .

Q. What methodologies are used to analyze the compound’s stability under acidic/basic conditions?

- Forced degradation studies : Heating the compound in 0.1M HCl or NaOH at 60°C for 24 hours, followed by HPLC-MS to identify degradation products (e.g., decarboxylation or ester formation) .

- Kinetic profiling : Monitoring pH-dependent hydrolysis rates via UV-Vis spectroscopy at λ ~260 nm (carboxylic acid absorbance) .

Methodological Notes

- Synthetic protocols should prioritize anhydrous conditions for fluorination steps to avoid hydrolysis .

- Spectral interpretation must account for -NMR coupling (e.g., ~20 Hz for CFH groups) .

- Biological assays require rigorous controls for solubility; dimethyl sulfoxide (DMSO) is a common vehicle, but concentrations >1% may interfere with enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.